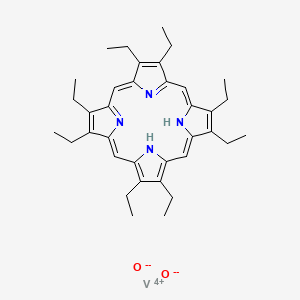
Vanadium(4+) octaethylporphyrin dioxidandiide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanadium(4+) octaethylporphyrin dioxidandiide is a coordination compound where vanadium is in the +4 oxidation state, coordinated to an octaethylporphyrin ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of vanadium(4+) octaethylporphyrin dioxidandiide typically involves the reaction of vanadyl sulfate (VOSO₄) with octaethylporphyrin (OEP) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the vanadium center. The general steps include:
- Dissolving VOSO₄ in a suitable solvent such as dimethylformamide (DMF).
- Adding octaethylporphyrin to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) for several hours.
- Purifying the product by recrystallization or chromatography.
Industrial Production Methods: While the industrial production of this compound is not widely reported, similar methods involving large-scale synthesis under controlled conditions can be employed. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Vanadium(4+) octaethylporphyrin dioxidandiide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium, often using oxidizing agents like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).
Reduction: Reduction reactions can convert the vanadium center to lower oxidation states, typically using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Ligand substitution reactions can occur, where the axial ligands of the vanadium center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: H₂O₂, O₂, and other peroxides under acidic or basic conditions.
Reduction: NaBH₄, hydrazine (N₂H₄), and other reducing agents in aqueous or organic solvents.
Substitution: Various ligands such as phosphines, amines, and thiols under ambient or elevated temperatures.
Major Products:
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: New vanadium complexes with different axial ligands.
Applications De Recherche Scientifique
Vanadium(4+) octaethylporphyrin dioxidandiide has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: Investigated for its potential as a therapeutic agent due to its ability to mimic certain biological processes.
Medicine: Explored for its anticancer and antidiabetic properties, leveraging its redox activity and interaction with biological molecules.
Industry: Utilized in the development of advanced materials, including sensors and electronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which vanadium(4+) octaethylporphyrin dioxidandiide exerts its effects involves its redox activity and ability to interact with various molecular targets. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly useful in anticancer applications, where the induced oxidative stress can lead to apoptosis of cancer cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Vanadium(4+) octaethylporphyrin dioxidandiide can be compared with other vanadium porphyrin complexes, such as:
Vanadium(4+) tetraphenylporphyrin: Similar in structure but with different substituents on the porphyrin ring, leading to variations in electronic properties and reactivity.
Vanadium(4+) phthalocyanine: Another macrocyclic complex with distinct electronic and optical properties, used in different applications such as photodynamic therapy and catalysis.
Uniqueness: this compound is unique due to its specific ligand environment, which imparts distinct electronic properties and reactivity. The octaethyl substituents on the porphyrin ring influence the compound’s solubility, stability, and interaction with other molecules, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C36H46N4O2V |
|---|---|
Poids moléculaire |
617.7 g/mol |
Nom IUPAC |
2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin;oxygen(2-);vanadium(4+) |
InChI |
InChI=1S/C36H46N4.2O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h17-20,37-38H,9-16H2,1-8H3;;;/q;2*-2;+4 |
Clé InChI |
DUIKSRAUSDVTJW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[O-2].[O-2].[V+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



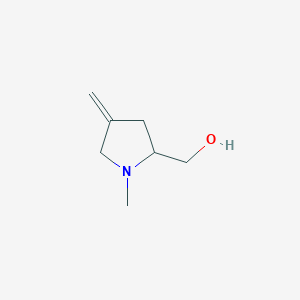
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
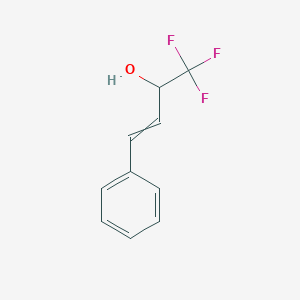
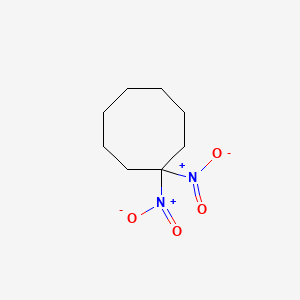
![1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12515327.png)
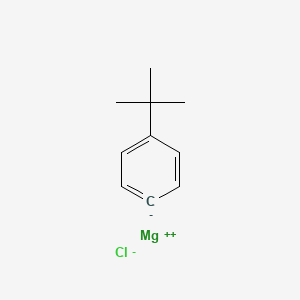
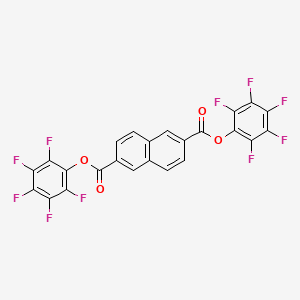
![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)
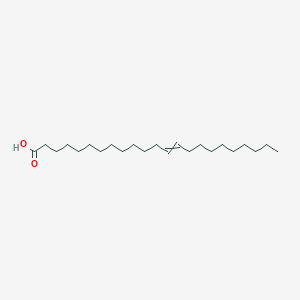
![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
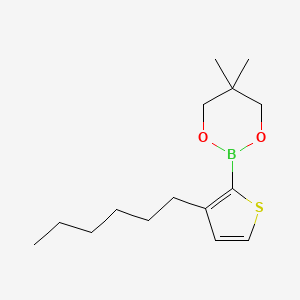
![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B12515382.png)
